Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate
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Overview
Description
Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate: is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is primarily used in proteomics research and is known for its unique bicyclic structure, which includes a formyl group and a benzyl carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate typically involves the reaction of 3-formylbicyclo[2.2.1]hept-5-ene-2-amine with benzyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories for scientific purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is used as a building block in organic synthesis, particularly in the development of complex molecular architectures .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications due to its reactive formyl group .
Medicine: While not directly used in medicine, derivatives of this compound are explored for potential therapeutic applications, including enzyme inhibitors and drug delivery systems .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers, contributing to the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate involves its reactive formyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it a valuable tool in proteomics research for labeling and modifying proteins .
Comparison with Similar Compounds
- Benzyl N-{3-hydroxybicyclo[2.2.1]hept-5-en-2-yl}carbamate
- Benzyl N-{3-methylbicyclo[2.2.1]hept-5-en-2-yl}carbamate
- Benzyl N-{3-aminobicyclo[2.2.1]hept-5-en-2-yl}carbamate
Uniqueness: Benzyl N-{3-formylbicyclo[2.2.1]hept-5-en-2-yl}carbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications requiring specific covalent modifications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-(3-formyl-2-bicyclo[2.2.1]hept-5-enyl)carbamate |
InChI |
InChI=1S/C16H17NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,9,12-15H,8,10H2,(H,17,19) |
InChI Key |
BBEFTHISPJVNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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